molecular formula C6H17ClOSi2 B096260 Chloromethylpentamethyldisiloxane CAS No. 17201-83-1

Chloromethylpentamethyldisiloxane

Cat. No. B096260
CAS RN: 17201-83-1
M. Wt: 196.82 g/mol
InChI Key: OBSWSTDGLWZVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethylpentamethyldisiloxane is a compound that falls within the broader category of chloromethylpolysiloxanes, which are silicon-containing compounds with chloromethyl groups attached to the silicon atoms. These compounds are of significant interest due to their reactivity and potential applications in various fields, including materials science and organic synthesis.

Synthesis Analysis

The synthesis of chloromethylated compounds, including chloromethylpolysiloxanes, can be achieved through various methods. Traditional approaches involve the use of hydrochloric acid and trioxane or paraformaldehyde without a catalyst, which results in a slow reaction rate . To improve the reaction rate, Lewis acids like zinc chloride can be employed as catalysts . However, these methods often come with disadvantages such as environmental hazards and difficulty in catalyst recovery. An efficient and environmentally conscious alternative is the use of PEG1000-based dicationic ionic liquids (PEG1000-DIL) in aqueous media, which has been shown to be active for chloromethylation and offers advantages in terms of catalyst recovery and reusability .

Molecular Structure Analysis

The molecular structure of chloromethylpolysiloxanes is characterized by the presence of chloromethyl groups attached to the silicon atoms within the polysiloxane backbone. The reactivity of these chloromethyl groups can be influenced by the presence of electron-attracting substituents on the silicon atom, which can facilitate the cleavage of silicon-carbon bonds . The molecular structure of these compounds can be further modified through reactions with various nucleophiles, leading to the formation of new derivatives with different properties .

Chemical Reactions Analysis

Chloromethylpolysiloxanes can undergo a variety of chemical reactions due to the presence of reactive chloromethyl groups. For instance, they can react with thiourea in absolute alcohol to produce silicon-containing thiuronium chlorides, which can undergo further reactions such as cleavage by aqueous alkali . Additionally, the chloromethylation of poly(methylsilane) can be achieved using chloromethyl methyl ether, with variations in the polymer molecular weight being observed as a result of the reaction . The reactivity of chloromethyl groups also allows for the synthesis of acyloxymethylated polysiloxanes through the reaction with acetic, benzoic, and methacrylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromethylpolysiloxanes are influenced by the molecular structure and the nature of the substituents attached to the silicon atoms. These compounds typically exhibit good thermal stability and can be designed to have selective dissolving capacities by choosing appropriate cations or anions . The presence of chloromethyl groups also imparts reactivity towards nucleophiles, which can be exploited in various chemical transformations . The properties of these compounds can be tailored through chemical modifications, leading to materials with specific characteristics suitable for different applications.

Scientific Research Applications

  • Environmental Science and Pollution Research

    • Application : The combined application of up to ten pesticides, including Chloromethylpentamethyldisiloxane, decreases key soil processes .
    • Method : Soil microcosms were used to examine the role of both rate of change and number of a selection of ten currently used pesticides on soil processes, including litter decomposition, water stable aggregates, aggregate size, soil pH, and EC .
    • Results : The study found that both gradual and abrupt pesticide application have negative consequences for soil processes. Notably, pesticide number plays a significant role in affecting soil health .
  • Polymer Science

    • Application : Polydimethylsiloxane (PDMS), a compound similar to Chloromethylpentamethyldisiloxane, is used in areas such as microfluidic systems, biomedical devices, electronic components, membranes for filtering and pervaporation, sensors, and coatings .
    • Method : PDMS can be improved by mixing it with other polymers and by adding particles or reinforcements. Fiber-reinforced PDMS has proved to be a good alternative to manufacturing flexible displays, batteries, wearable devices, tactile sensors, and energy harvesting systems .
    • Results : PDMS and particulates are often used in the separation of liquids from wastewater by means of porosity followed by hydrophobicity .

Safety And Hazards

When handling Chloromethylpentamethyldisiloxane, it’s advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

chloromethyl-dimethyl-trimethylsilyloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17ClOSi2/c1-9(2,3)8-10(4,5)6-7/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSWSTDGLWZVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17ClOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938083
Record name 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethylpentamethyldisiloxane

CAS RN

17201-83-1
Record name 17201-83-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethylpentamethyldisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

134 ml. dimethylchloromethylchlorosilane (1 mole) and 127 ml. (1 mole) of trimethylchlorosilane are mixed and shaken thoroughly. When 600 ml. of distilled water is added, exothermic hydrolytic reactions occur immediately. The mixture is shaken on a mechanical shaker overnight to complete hydrolysis. The upper oily layer is separated and is dried over anhydrous sodium carbonate. After drying, the product is distilled through a column of 13 theoretical plates and the fraction which distills at 151°-152° C. is collected. The yield of pentamethylchloromethyldisiloxane (B.P. 151.8° C., d25 =0.910, nD20 =1.4106) is 30%.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethylpentamethyldisiloxane
Reactant of Route 2
Chloromethylpentamethyldisiloxane
Reactant of Route 3
Chloromethylpentamethyldisiloxane
Reactant of Route 4
Reactant of Route 4
Chloromethylpentamethyldisiloxane
Reactant of Route 5
Reactant of Route 5
Chloromethylpentamethyldisiloxane
Reactant of Route 6
Reactant of Route 6
Chloromethylpentamethyldisiloxane

Citations

For This Compound
55
Citations
NV Ushakov, ES Finkel'shtein, EA Grushevenko… - Russian Journal of …, 2020 - Springer
… One more group that can protect the Si–Cl bond is the trimethylsiloxy group in chloromethylpentamethyldisiloxane (XIII), and this method was used in the 1940–1950s (Scheme 3, …
Number of citations: 2 link.springer.com
PD George, JR Elliott - Journal of the American Chemical Society, 1955 - ACS Publications
… The amination of chloromethylpentamethyldisiloxane was … We wish to describe the reaction of chloromethylpentamethyldisiloxane (MM'Cl)6 and chloromethylheptamethylcyclotetrasilox- …
Number of citations: 31 pubs.acs.org
GF Roedel - Journal of the American Chemical Society, 1949 - ACS Publications
Thiaxanthenol-5-dioxide and several of its derivatives havebeen prepared andcharacterized. 2. The existence of a mobile, two-step oxida-tion-reduction equilibrium between …
Number of citations: 25 pubs.acs.org
JR Elliott, EM Boldebuck - Journal of the American Chemical …, 1952 - ACS Publications
… A micro-boiling point measure-ment of the residue reached a constant temperature at 150, indicating the presence of chloromethylpentamethyldisiloxane (bp 152). Since the silicon-…
Number of citations: 6 pubs.acs.org
M Prober - Journal of the American Chemical Society, 1955 - ACS Publications
It has long been felt that the properties ofsilox-anes would be altered significantly by introducing polar groups into the hydrocarbon portion of the siloxane chain. The nitrile group is one …
Number of citations: 42 pubs.acs.org
FP MacKay - 1956 - search.proquest.com
… He also attempted to synthesize disiloxane acids through the use of chloromethylpentamethyldisiloxane and bis-(chloromethyl)tetramebhyldisiloxane. However a …
Number of citations: 2 search.proquest.com
IN Jung, WP Weber - The Journal of Organic Chemistry, 1976 - ACS Publications
… ylchlorosilane, trimethylsilane, chloromethyldimethylchlorosilane, and small amounts of hexamethyldisiloxane and chloromethylpentamethyldisiloxane. A small amount of mercury is …
Number of citations: 24 pubs.acs.org
GD Cooper, M Prober - Journal of the American Chemical Society, 1954 - ACS Publications
Second-order rate constantsand heats and entropies of activation for the reaction of chloromethyltrimethylsilane, chloromethylpentamethyldisiloxane, …
Number of citations: 27 pubs.acs.org
LH Sommer, JM Masterson, OW Steward… - Journal of the …, 1956 - ACS Publications
… However, an ethanol solvent gives a complex mixture of products with chloromethylpentamethyldisiloxane and sodiomalonic ester. Reaction of sodiomalonic ester and …
Number of citations: 24 pubs.acs.org
C Racleş, A Airinei, V Cozan… - Journal of applied …, 2003 - Wiley Online Library
… After separation and drying on anhydrous calcium chloride, the obtained mixture was vacuum distilled at 70 mm Hg: chloromethylpentamethyldisiloxane was collected at 70C (n D 25 …
Number of citations: 9 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.